![molecular formula C8H11ClN2 B1473625 3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1251760-95-8](/img/structure/B1473625.png)
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities and can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
It’s known that pyrazole derivatives can interfere with various biochemical processes, leading to their wide range of biological activities .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives have been studied, and they are known to exhibit good bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway . It also affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes . Additionally, it alters cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of CDK2, forming a stable complex that inhibits the kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1 phase . Furthermore, the compound induces apoptosis by activating caspases, which are proteolytic enzymes that play a crucial role in the execution of apoptosis . It also modulates gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term exposure to the compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Prolonged exposure also results in increased oxidative stress and potential cytotoxicity . These temporal effects highlight the importance of optimizing the duration of treatment to achieve the desired therapeutic outcomes while minimizing adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it induces toxic effects, including hepatotoxicity and nephrotoxicity . The compound exhibits a dose-dependent effect on tumor growth, with higher doses leading to greater inhibition of tumor growth . These findings underscore the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid or sulfate and excreted in the urine . The compound also affects metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins . The compound is actively transported into cells by organic anion transporters . Once inside the cells, it binds to intracellular proteins, leading to its accumulation in specific cellular compartments . The compound is also distributed to various tissues, with higher concentrations observed in the liver and kidneys . These transport and distribution mechanisms are critical for determining the bioavailability and therapeutic efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other intracellular proteins . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of the compound is influenced by several factors, including targeting signals and post-translational modifications . These factors determine the specific compartments or organelles where the compound exerts its effects .
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11-8(5-9)6-3-2-4-7(6)10-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHIQUQBAYDMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


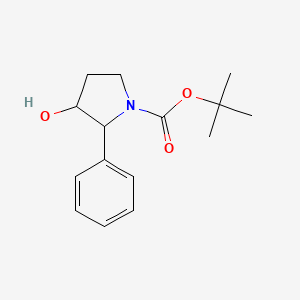
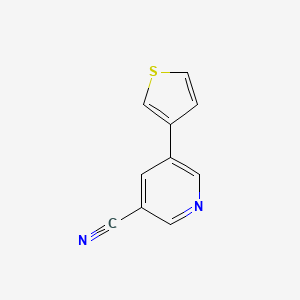
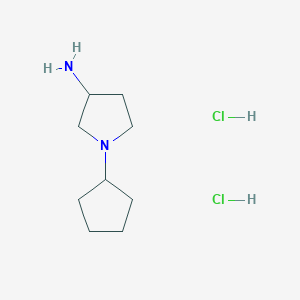
![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)
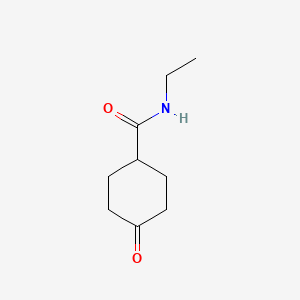
![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)
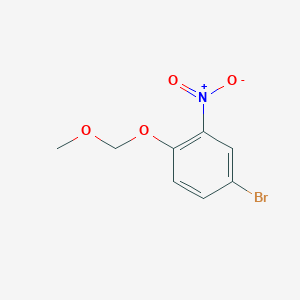
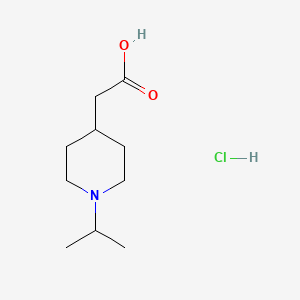
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
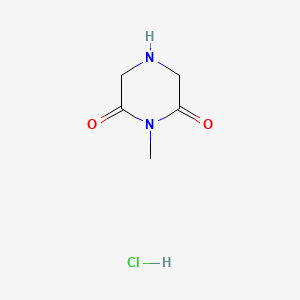
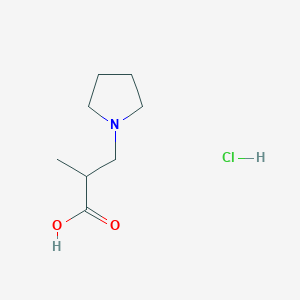

amine](/img/structure/B1473565.png)
